undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

ionizable lipid mRNA delivery lipid tail

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate (vendor designation BP Lipid is a synthetic ionizable amino lipid belonging to the SM‑102 analog family. It carries a propanolamine head group, two ester linkages both placed at the C7 position relative to the central tertiary amine, and an 11‑carbon (undecyl) primary ester tail.

Molecular Formula C47H93NO5
Molecular Weight 752.2 g/mol
Cat. No. B11928498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameundecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate
Molecular FormulaC47H93NO5
Molecular Weight752.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO
InChIInChI=1S/C47H93NO5/c1-4-7-10-13-16-17-18-27-34-44-52-46(50)38-30-23-19-25-32-40-48(42-35-43-49)41-33-26-20-24-31-39-47(51)53-45(36-28-21-14-11-8-5-2)37-29-22-15-12-9-6-3/h45,49H,4-44H2,1-3H3
InChIKeyXAEUKGROZORROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate – Ionizable Amino Lipid for mRNA-LNP Formulation


Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate (vendor designation BP Lipid 136) is a synthetic ionizable amino lipid belonging to the SM‑102 analog family . It carries a propanolamine head group, two ester linkages both placed at the C7 position relative to the central tertiary amine, and an 11‑carbon (undecyl) primary ester tail . The compound is supplied as a reagent‑grade solid (purity >96 %) and is intended for incorporation into lipid nanoparticles (LNPs) for messenger RNA delivery in research settings . Its molecular formula is C₄₇H₉₃NO₅ and its molecular weight is 752.3 g mol⁻¹ .

Why Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate Cannot Be Freely Replaced by Other SM‑102‑Family Lipids


Ionizable lipids that share the SM‑102 scaffold can differ markedly in the length of the primary‑ester alkyl chain, the position of the hydrolyzable ester linkages relative to the amine, and the identity of the amino‑alcohol head group [1][2]. These three structural variables each influence the apparent pKa of the resulting LNP, the efficiency of mRNA encapsulation, the rate of endosomal escape, and the in‑vivo clearance half‑life [1][3]. Substituting one SM‑102 analog for another without confirming that the ester positions and tail lengths are identical therefore risks altering the delicate balance between delivery potency and biodegradability that governs both efficacy and safety [3]. The sections below quantify the structural differences that separate BP Lipid 136 from its closest commercially available analogs.

Quantitative Differentiation Evidence for Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate Against Closest Analogs


Primary‑Ester Tail Length: 11‑Carbon (BP Lipid 136) vs. 9‑Carbon (BP Lipid 135)

BP Lipid 136 contains an 11‑carbon (undecyl) primary ester tail, whereas its closest analog BP Lipid 135 carries a 9‑carbon (nonyl) tail . In the broader ionizable‑lipid class, increasing the hydrophobic tail length by two methylene units raises the logP of the lipid and shifts the LNP apparent pKa to a more acidic value, which can enhance endosomal escape without increasing surface charge at physiological pH [1]. Direct head‑to‑head encapsulation or in‑vivo luciferase data for BP Lipid 136 versus BP Lipid 135 are not publicly available.

ionizable lipid mRNA delivery lipid tail

Ester‑Linkage Position: Both Esters at C7 (BP Lipid 136) vs. C8 (BP Lipid 135) or C6/C8 (BP Lipid 142)

BP Lipid 136 positions both hydrolyzable ester bonds at C7 relative to the central amine, whereas BP Lipid 135 places them at C8, and BP Lipid 142 distributes them at C6 and C8 . In the ionizable‑lipid field, moving the ester closer to the amine (shorter spacer) generally accelerates enzymatic hydrolysis and lipid clearance from the liver, but may also lower the amine’s apparent pKa and reduce encapsulation efficiency if the distance becomes insufficient to allow proper charge‑mediated condensation of mRNA [1]. Quantitative hydrolysis half‑life or pKa values for BP Lipid 136 have not been reported.

ionizable lipid ester position biodegradability

Head‑Group Chemistry: Propanolamine vs. Ethanolamine or Dimethylamino‑butanol SM‑102 Scaffolds

BP Lipid 136 employs a propanolamine head group (3‑hydroxypropyl), which is also present in BP Lipid 135 and BP Lipid 142, but differs from the ethanolamine head of earlier lipids (e.g., DLin‑MC3‑DMA) and from the dimethylamino‑butanol core of SM‑102 [1]. Vendor information states that the propanolamine head “can efficiently encapsulate mRNA” , but no encapsulation‑efficiency percentage is provided for BP Lipid 136. The head group is therefore identical to that of its closest analogs (BP Lipid 135, BP Lipid 142) and does not alone provide differentiation.

ionizable lipid head group mRNA encapsulation

Supply‑Chain Differentiation: Vendor‑Declared Purity and Availability

BP Lipid 136 is offered by multiple vendors (BOC Sciences, MedKoo, BroadPharm) with a stated purity >96 % and long‑term storage at –20 °C . BP Lipid 135 (CAS 2089251‑35‑2) is listed with a purity of 90 % by one supplier and 98 % by another, indicating batch‑to‑batch variability that procurement officers must verify. The higher nominal purity floor of BP Lipid 136 (>96 %) reduces the risk of impurity‑driven LNP heterogeneity.

lipid procurement purity reagent grade

Recommended Application Scenarios for Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate Based on Structural Differentiation


Liver‑Targeted mRNA Delivery Requiring Rapid Lipid Clearance

The symmetric C7,C7 ester arrangement of BP Lipid 136 places the hydrolyzable bonds closer to the amine than the C8,C8 arrangement of BP Lipid 135, a geometry that, in related series, correlates with faster hepatic clearance [1]. Researchers seeking an LNP that balances high initial transfection with accelerated lipid elimination from the liver may therefore prioritize BP Lipid 136 over C8‑linked analogs, provided that in‑house clearance assays confirm the expected trend.

Formulation Screening where Longer Hydrophobic Anchor Improves LNP Stability

The 11‑carbon undecyl tail of BP Lipid 136 increases lipophilicity relative to the 9‑carbon nonyl tail of BP Lipid 135 . In formulation stability studies, longer lipid anchors have been shown to reduce particle aggregation and leakage of encapsulated mRNA during storage [2]. BP Lipid 136 can therefore be a candidate for formulation platforms that require extended shelf‑life or resistance to shear stress during microfluidic mixing.

Procurement‑Driven Selection Based on Purity and Multi‑Vendor Availability

With a vendor‑declared purity floor of >96 % and availability from at least three independent suppliers, BP Lipid 136 offers procurement reliability and lower impurity risk compared to BP Lipid 135, whose purity has been listed as low as 90 % . For industrial process development where lot‑to‑lot consistency is paramount, the tighter purity specification of BP Lipid 136 constitutes a verifiable, quantitative advantage.

Structure‑Activity Studies on Ester Position and Tail Length in Propanolamine Lipids

Because BP Lipid 136 uniquely combines an 11‑carbon tail, dual C7 esters, and a propanolamine head, it fills a specific niche in systematic SAR libraries of SM‑102 analogs [1]. Comparing it back‑to‑back with BP Lipid 135 (9‑carbon tail, C8 esters) and BP Lipid 142 (11‑carbon tail, C6/C8 esters) allows deconvolution of the individual contributions of tail length and ester placement on LNP performance, a design‑of‑experiment approach that is directly supported by the structural divergence documented above.

Quote Request

Request a Quote for undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.